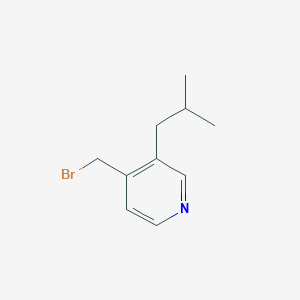
4-(Bromomethyl)-3-isobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-isobutylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an isobutyl group attached to the third position. The bromomethyl group makes this compound highly reactive, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-isobutylpyridine can be achieved through several methods. One common method involves the bromination of 3-isobutylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Another method involves the use of hydrobromic acid and a suitable brominating agent to introduce the bromomethyl group into the pyridine ring. This reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-isobutylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3-isobutylpyridine.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Methyl derivatives of 3-isobutylpyridine are formed.
Scientific Research Applications
4-(Bromomethyl)-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-isobutylpyridine involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-3-isobutylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.
4-(Methyl)-3-isobutylpyridine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
3-Isobutylpyridine: Lacks the bromomethyl group, resulting in significantly different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-isobutylpyridine is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry, enabling the formation of a wide range of derivatives and facilitating various chemical transformations.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H14BrN/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
INJGXQNZUQQZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


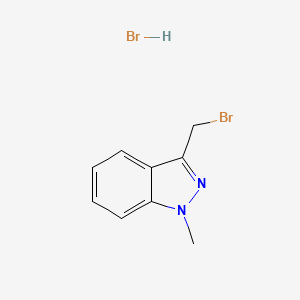
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
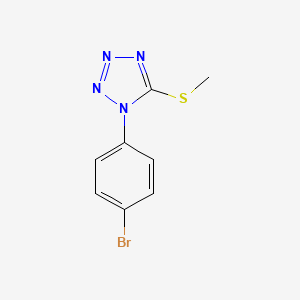
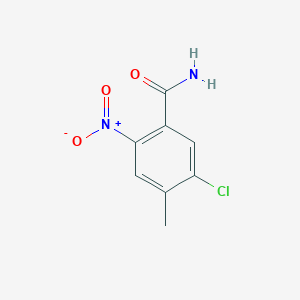

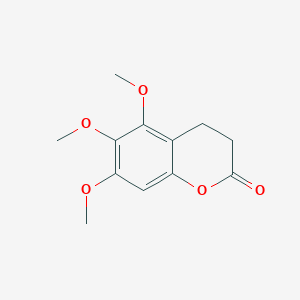
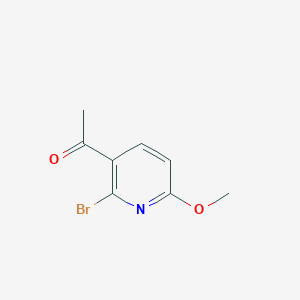
![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
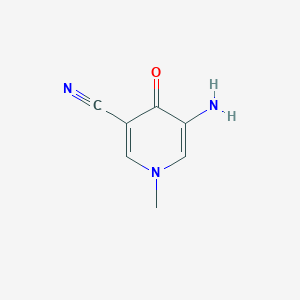
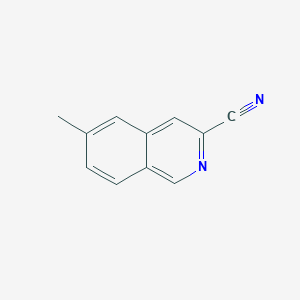
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
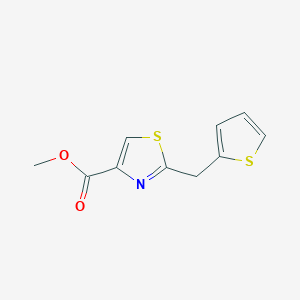
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
